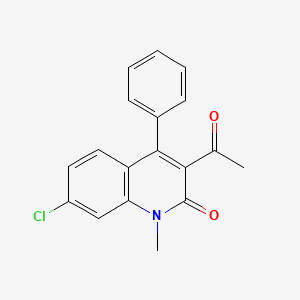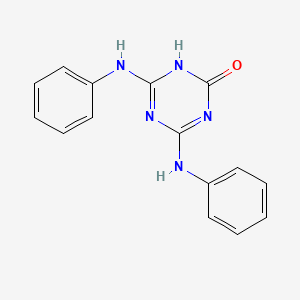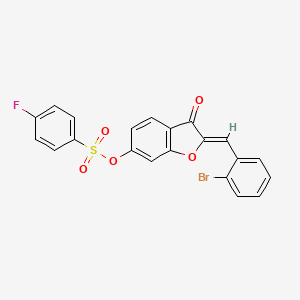![molecular formula C16H13ClFN5OS B15109820 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide](/img/structure/B15109820.png)
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide is a compound that belongs to the class of tetrazole derivatives. . This compound, in particular, features a tetrazole ring substituted with a 4-chlorophenyl group and a sulfanyl linkage to a 4-fluorophenyl propanamide moiety.
Méthodes De Préparation
The synthesis of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via [2+3]-cycloaddition between a nitrile and an azide. This reaction often requires the in situ generation of hydrazoic acid, activated by strong Lewis acids or amine salts.
Introduction of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Propanamide Moiety: The final step involves the coupling of the sulfanyl-tetrazole intermediate with 4-fluorophenyl propanamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Analyse Des Réactions Chimiques
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Medicinal Chemistry: Tetrazole derivatives are known for their potential as antiviral, antibacterial, and antifungal agents. This compound could be explored for similar activities.
Agriculture: Tetrazole derivatives have been used as plant growth regulators and herbicides.
Material Sciences: Tetrazoles are used in the preparation of high-energy materials and as stabilizers in photography.
Mécanisme D'action
tetrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . The presence of the sulfanyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrazole derivatives with varying substituents:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide: Exhibits antibacterial properties.
The uniqueness of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide lies in its specific combination of the tetrazole ring, sulfanyl linkage, and fluorophenyl propanamide moiety, which may confer distinct biological activities and applications.
Propriétés
Formule moléculaire |
C16H13ClFN5OS |
|---|---|
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H13ClFN5OS/c17-11-1-7-14(8-2-11)23-16(20-21-22-23)25-10-9-15(24)19-13-5-3-12(18)4-6-13/h1-8H,9-10H2,(H,19,24) |
Clé InChI |
JRSHKAANDFBBBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCSC2=NN=NN2C3=CC=C(C=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15109749.png)
![2-(4-fluorophenyl)-N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15109757.png)

![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B15109774.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15109782.png)
![5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15109784.png)
![Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester](/img/structure/B15109792.png)
![1-(1H-benzimidazol-2-yl)-3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B15109798.png)

![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15109828.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B15109835.png)
![6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109837.png)
![3-tert-butyl-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15109843.png)

